4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone
Description
Properties
IUPAC Name |
4-[(1-adamantylamino)methyl]-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-18-16-4-2-1-3-15(16)17(21-22-18)11-20-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14,20H,5-11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRLKLUAEKHQQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC4=NNC(=O)C5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone typically involves the reaction of 1-adamantylamine with a phthalazinone derivative. One common method includes the following steps:
Formation of the Intermediate: The reaction begins with the formation of an intermediate by reacting 1-adamantylamine with a suitable phthalazinone precursor under controlled conditions.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The adamantylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
Phthalazinone derivatives, including 4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone, have shown promising results in anticancer research. Studies indicate that phthalazinone compounds can inhibit tumor growth and exhibit selective cytotoxicity against various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and proliferation .
- Case Studies : In vitro studies demonstrated that derivatives with the phthalazinone scaffold exhibited IC50 values below 10 µM against certain cancer cell lines, indicating potent antiproliferative activity .
Antidiabetic Effects
Research has indicated that phthalazinones can also possess antidiabetic properties. These compounds may enhance insulin sensitivity or modulate glucose metabolism, making them candidates for the treatment of type 2 diabetes .
Antimicrobial Properties
Some derivatives of phthalazinones have been evaluated for their antimicrobial activity. The incorporation of various substituents on the phthalazinone core has led to compounds with significant antibacterial and antifungal activities .
Case Studies
Several case studies illustrate the effectiveness of this compound in drug discovery:
Mechanism of Action
The mechanism of action of 4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone involves its interaction with specific molecular targets. The adamantylamino group is known to enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Properties
Key Observations :
Key Observations :
Key Observations :
Pharmacokinetic and Physicochemical Properties
Key Observations :
- The adamantyl group’s hydrophobicity (LogP ~4.5) may limit aqueous solubility but enhance tissue penetration .
Biological Activity
4-[(1-Adamantylamino)methyl]-1(2H)-phthalazinone is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. Phthalazinones, as a class, have demonstrated a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of adamantylamine with phthalazinone derivatives. Various synthetic routes have been explored to optimize yield and purity. For instance, palladium-catalyzed amination processes have been effectively utilized to create amino-substituted phthalazinones, which serve as precursors for further modifications .
Anticancer Activity
Phthalazinone derivatives, including this compound, exhibit significant anticancer properties. Research indicates that these compounds can inhibit key pathways involved in cancer cell proliferation. For example:
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of mitogen-activated protein kinases (MAPK) and poly ADP ribose polymerase (PARP), which are crucial in tumor growth and survival .
- Cell Line Studies : In vitro studies have shown that certain phthalazinone derivatives induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer), demonstrating selective cytotoxicity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 12.5 | PARP Inhibition |
| This compound | A2780 | 15.0 | MAPK Pathway Inhibition |
Anti-inflammatory Activity
In addition to anticancer properties, phthalazinones have been investigated for their anti-inflammatory effects. These compounds may inhibit the production of inflammatory mediators such as prostaglandins and cytokines, contributing to their therapeutic potential in inflammatory diseases .
Structure-Activity Relationships (SAR)
The biological activity of phthalazinones is highly dependent on their structural features. Modifications at various positions on the phthalazine ring can significantly alter their potency and selectivity:
- Substitution Patterns : The presence of bulky groups like adamantyl enhances lipophilicity and may improve binding affinity to biological targets.
- Positioning of Functional Groups : Variations at the N2 and C4 positions have been shown to modulate anticancer efficacy significantly .
Case Studies
Several studies have highlighted the effectiveness of phthalazinone derivatives:
- Study on Anticancer Activity : A recent study synthesized a series of phthalazinone derivatives and evaluated their cytotoxic effects against multiple cancer cell lines. The results indicated that compounds with adamantyl substitutions exhibited enhanced anticancer activities compared to their non-substituted counterparts .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of phthalazinones, demonstrating that derivatives could reduce inflammation markers in vitro, suggesting potential applications for treating chronic inflammatory conditions .
Q & A
Advanced Research Question
- In vitro models :
- Coordination chemistry : Test Cu(II) complexation (1:1 stoichiometry) using Job’s plot analysis; evaluate enhanced cytotoxicity due to redox-active metal centers .
What methodological considerations are critical for assessing antimicrobial activity in phthalazinone derivatives?
Basic Research Question
- Disc-diffusion assays :
- MIC determination : Use broth microdilution (CLSI guidelines) for quantitative analysis .
How do structural modifications at the 4-position of phthalazinone influence thromboxane A2 synthetase inhibition and bronchodilation?
Advanced Research Question
- Substituent effects :
- In vivo validation : Use guinea pig bronchoconstriction models to measure airway resistance and plasma TXB₂ levels .
What strategies resolve contradictory data between in vitro and in vivo pharmacological activities?
Advanced Research Question
- Pharmacokinetic profiling : Measure bioavailability (e.g., oral vs. intranasal) and metabolite stability (LC-MS/MS).
- Species-specific metabolism : Compare hepatic microsomal degradation rates (human vs. rodent).
- Receptor kinetics : Use SPR or radioligand binding to assess target affinity vs. off-target effects (e.g., H3 receptor antagonism in ) .
How can spectroscopic techniques confirm the coordination of phthalazinones with uranyl ions?
Basic Research Question
- IR spectroscopy :
- NMR titration : Monitor downfield shifts of aromatic protons upon metal binding.
- Elemental analysis : Verify U:ligand stoichiometry (e.g., 1:2 complexes in ) .
What role does the adamantyl group play in enhancing blood-brain barrier (BBB) penetration?
Advanced Research Question
- LogP calculations : Adamantyl’s lipophilicity (cLogP ~4.5) improves passive diffusion.
- P-gp efflux assays : Use Caco-2 or MDCK-MDR1 cells to assess transporter-mediated efflux (e.g., rhodamine-123 control).
- In silico modeling : Predict BBB permeability via VolSurf+ or molecular dynamics simulations .
How can researchers optimize microwave-assisted synthesis for scale-up of phthalazinone derivatives?
Advanced Research Question
- Reaction parameters :
- Workflow integration : Use continuous-flow reactors with in-line IR monitoring to maintain reaction consistency .
What analytical challenges arise in characterizing phthalazinone-metal complexes, and how are they addressed?
Basic Research Question
- Low solubility : Use mixed solvents (e.g., CHCl₃:MeOH) for NMR.
- Paramagnetic broadening : For Cu(II) complexes, employ EPR instead of ¹H NMR .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) .
How do researchers validate the dual inhibition of PARP and histone deacetylase (HDAC) in phthalazinone derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
